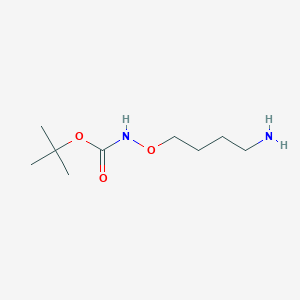

tert-Butyl 4-aminobutoxycarbamate

Vue d'ensemble

Description

tert-Butyl 4-aminobutoxycarbamate, also known as N-Boc-1,4-diaminobutane, is a chemical compound with the molecular formula C9H20N2O2 and a molecular weight of 188.27 g/mol . It is a clear, colorless to light yellow viscous liquid that is used primarily as an intermediate in the synthesis of pharmacologically active compounds .

Méthodes De Préparation

The synthesis of tert-Butyl 4-aminobutoxycarbamate typically involves the reaction of 1,4-diaminobutane with di-tert-butyl dicarbonate. The reaction is carried out in an organic solvent such as chloroform, methanol, or DMSO, and requires the presence of a base like sodium hydroxide . The reaction conditions often include maintaining the temperature at around 20°C and ensuring the reaction mixture is kept in a dark, sealed environment to prevent degradation .

Analyse Des Réactions Chimiques

tert-Butyl 4-aminobutoxycarbamate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Cross-Coupling Reactions: It is used in Suzuki reactions, where it acts as a cross-linking reagent.

Common reagents used in these reactions include chloroform, methanol, acetic acid, and hydrochloric acid . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Neuropharmacology

Tert-butyl 4-aminobutoxycarbamate has been studied for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds similar to this compound can act as inhibitors of β-secretase and acetylcholinesterase, which are critical targets in the treatment of Alzheimer's disease. In vitro studies have shown that these compounds can prevent amyloid beta peptide aggregation, a hallmark of Alzheimer's pathology .

Case Study :

A study investigated the protective activity of a compound structurally related to this compound against oxidative stress induced by amyloid beta in astrocytes. The results indicated a reduction in inflammatory markers and oxidative damage, suggesting potential therapeutic applications in neurodegenerative conditions .

Polymer Chemistry

In polymer chemistry, this compound can be utilized as a stabilizer or additive in the formulation of polymers. Its structure allows it to interact effectively with various polymer matrices, enhancing their thermal stability and mechanical properties.

Data Table: Applications in Polymer Chemistry

| Application Area | Description |

|---|---|

| Stabilizer | Enhances thermal stability of polymers |

| Additive | Improves mechanical properties of polymer composites |

| Antioxidant | Reduces oxidative degradation in polymeric materials |

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of various bioactive compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating complex molecules used in pharmaceuticals.

Example Reaction :

The reaction of this compound with different electrophiles can yield derivatives with enhanced biological activity, making it a versatile building block in drug development.

Mécanisme D'action

The mechanism of action of tert-Butyl 4-aminobutoxycarbamate involves its role as a protecting group for amines in organic synthesis. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions during the synthesis process. Once the desired reaction is complete, the tert-butyl group can be removed under acidic conditions, revealing the free amine .

Comparaison Avec Des Composés Similaires

tert-Butyl 4-aminobutoxycarbamate is similar to other Boc-protected amines, such as:

- N-Boc-1,3-propanediamine

- N-Boc-ethylenediamine

- N-Boc-1,6-hexanediamine

What sets this compound apart is its specific use in the synthesis of spermidine analogues and its application in modifying nanoparticles for drug delivery .

Activité Biologique

tert-Butyl 4-aminobutoxycarbamate, also known by its CAS number 68076-36-8, is a compound of interest in medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₂₀N₂O₂

- Molecular Weight : 188.27 g/mol

- CAS Number : 68076-36-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential role as a modulator in neurotransmitter systems, particularly in relation to GABA receptors.

Biological Activity

-

Neurotransmitter Modulation :

- The compound has shown promise as an allosteric modulator of GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. Its structural features allow it to enhance the receptor's response to GABA, potentially leading to anxiolytic effects.

-

Metabolic Stability :

- Research indicates that compounds with a tert-butyl group may exhibit increased lipophilicity and metabolic instability. Studies have explored the replacement of the tert-butyl group with more metabolically stable moieties, suggesting that modifications can enhance the pharmacokinetic profiles of similar compounds .

Study 1: Synthesis and Evaluation

A study conducted by Kerr et al. investigated the synthesis and biological activity of allosteric modulators related to GABA receptors. The findings indicated that compounds similar to this compound exhibited significant modulation of receptor activity, suggesting therapeutic potential in treating anxiety disorders .

Study 2: Metabolic Profiling

In another study focusing on metabolic stability, researchers evaluated various substitutions on the tert-butyl group. The results demonstrated that replacing the tert-butyl group with trifluoromethylcyclopropyl groups led to improved metabolic stability without compromising biological activity . This finding is crucial for drug development, as metabolic stability often correlates with bioavailability.

Table 1: Comparison of Biological Activities

| Compound | Mechanism of Action | Metabolic Stability | Reference |

|---|---|---|---|

| This compound | GABA receptor modulation | Moderate | |

| Trifluoromethylcyclopropyl analog | Enhanced metabolic stability | High |

Table 2: In Vitro Clearance Rates

Propriétés

IUPAC Name |

tert-butyl N-(4-aminobutoxy)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-13-7-5-4-6-10/h4-7,10H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZGCGDOIRDAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630922 | |

| Record name | tert-Butyl (4-aminobutoxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203435-53-4 | |

| Record name | tert-Butyl (4-aminobutoxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.